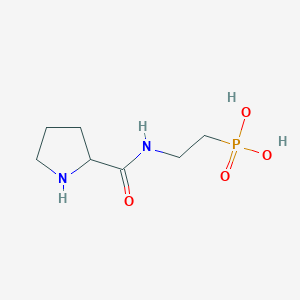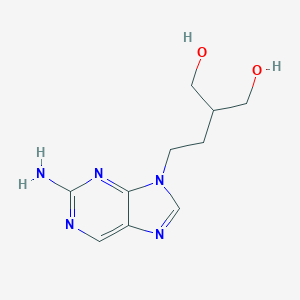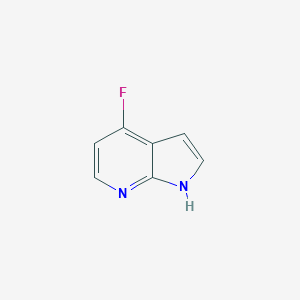
4-Fluoro-7-azaindole
Vue d'ensemble
Description
4-Fluoro-7-azaindole is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 4-Fluoro-7-azaindole has been reported in several studies. One approach utilizes a regioselective Balz-Schiemann fluorination reaction, which requires the synthesis of an intermediate amine . Another approach involves changing the leaving group from a chloride to a bromide, using the bromide in a lithium-halogen exchange reaction followed by treatment with an electrophilic fluorine reagent .Molecular Structure Analysis
The 4-Fluoro-7-azaindole molecule is a positional isomer of azaindole, which associates a pyridine and a pyrrole ring by a fused C-C bond . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis
The azaindole chemical scaffold, which includes 4-Fluoro-7-azaindole, has been the subject of numerous synthetic methods designed and implemented over the past few decades . These methods have produced a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .Physical And Chemical Properties Analysis
4-Fluoro-7-azaindole is a solid substance under normal conditions . It has a molecular weight of 136.13 .Applications De Recherche Scientifique
Drug Discovery
Summary of the Application
The azaindole building block, including 4-Fluoro-7-azaindole, has attracted considerable interest in the field of drug discovery due to its powerful medicinal properties .
Methods of Application
The development of synthetic, elegant techniques for the functionalization of azaindoles continues to be an active area of research . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the azaindole template .
Results or Outcomes
This has led to the global ring functionalization of azaindoles that are potential as pharmacophores for various therapeutic targets .
Synthesis of Bioactive Natural Products
Summary of the Application
The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives .
Methods of Application
Numerous investigators have designed and implemented novel synthetic methods for azaindole core units . Using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
Results or Outcomes
These novel synthetic strategies have yielded several therapeutic agents for a variety of diseases .
Organic Semiconductors
Summary of the Application
4-Fluoro-7-azaindole has been used as a building block in the synthesis of organic semiconductors .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the synthesis of organic semiconductors .
Results or Outcomes
These organic semiconductors are important components in the development of electronic devices such as solar cells and transistors .
Functionalization of Azaindoles
Summary of the Application
The 7-azaindole building block, including 4-Fluoro-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research .
Methods of Application
Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
Results or Outcomes
This review reports state-of-the-art functionalization chemistry of 7-azaindoles that are potential as pharmacophores for various therapeutic targets .
Selective Synthesis of Azaindoles
Summary of the Application
A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines has been developed .
Methods of Application
The chemoselectivity is counterion dependent, with LiN(SiMe 3) 2 generating 7-azaindolines and KN(SiMe 3) 2 furnishing 7 .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Global Ring Functionalization of 7-Azaindoles
Results or Outcomes
This review reports state-of-the-art functionalization chemistry of 7-azaindoles with an aspiration to highlight the global ring functionalization of 7-azaindoles that are potential as pharmacophores for various therapeutic targets .
Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks
Summary of the Application
The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases .
Safety And Hazards
4-Fluoro-7-azaindole is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Orientations Futures
The azaindole chemical scaffold, including 4-Fluoro-7-azaindole, has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
Propriétés
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTWCWYRUCKWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461514 | |
| Record name | 4-Fluoro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-azaindole | |
CAS RN |
640735-23-5 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

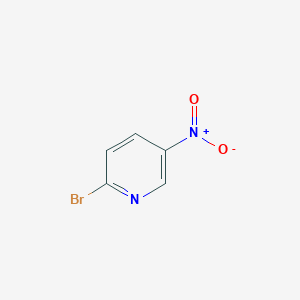
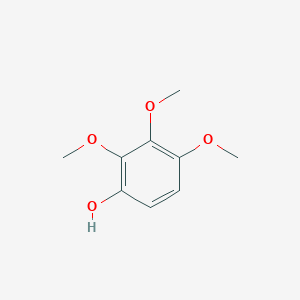
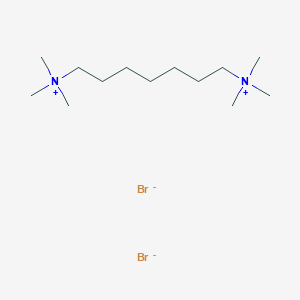
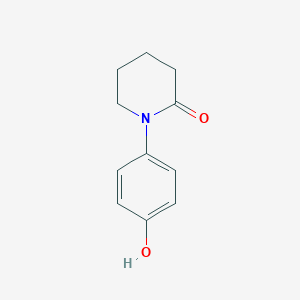
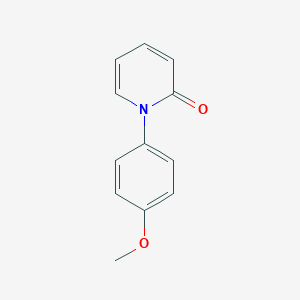
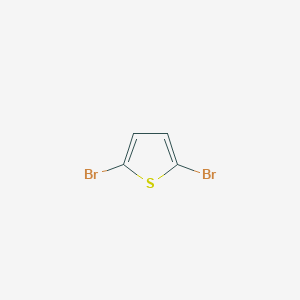
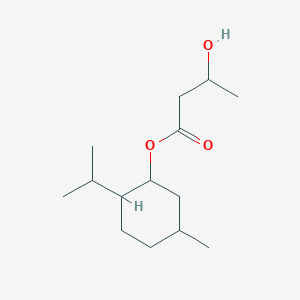
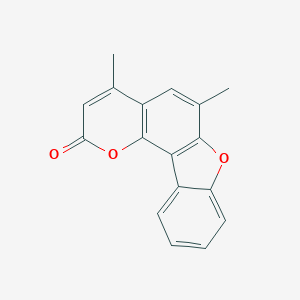
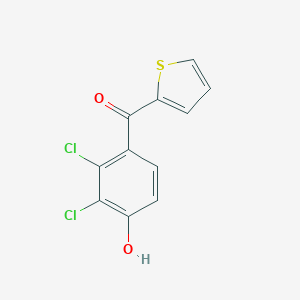
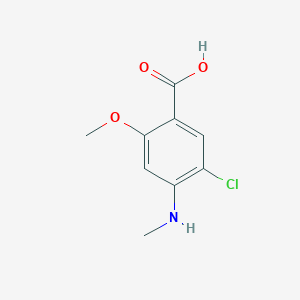
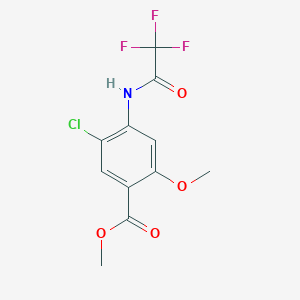
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
